molecular formula C11H20ClNO B2806187 (2-Aminoadamantan-2-yl)methanol hydrochloride CAS No. 1257334-61-4

(2-Aminoadamantan-2-yl)methanol hydrochloride

Cat. No.: B2806187
CAS No.: 1257334-61-4
M. Wt: 217.74
InChI Key: NXMFJTVKQGIQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminoadamantan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reaction of 2-aminoadamantane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoadamantan-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield adamantanone derivatives.

    Reduction: Can produce various amines or alcohols.

    Substitution: Results in functionalized adamantane derivatives.

Scientific Research Applications

(2-Aminoadamantan-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to known antiviral drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structure.

Mechanism of Action

The mechanism of action of (2-Aminoadamantan-2-yl)methanol hydrochloride involves its interaction with molecular targets and pathways. Its effects are primarily due to its ability to:

    Bind to specific receptors: Such as those involved in viral replication or bacterial cell wall synthesis.

    Inhibit enzymatic activity: By blocking the active sites of enzymes critical for pathogen survival.

    Disrupt cellular processes: Leading to the inhibition of pathogen growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral properties.

    2-Aminoadamantane: Another derivative with potential biological activity.

    Adamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

(2-Aminoadamantan-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the adamantane core with an amino and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-amino-2-adamantyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFJTVKQGIQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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